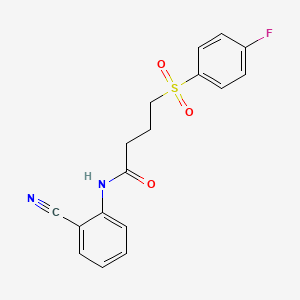

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c18-14-7-9-15(10-8-14)24(22,23)11-3-6-17(21)20-16-5-2-1-4-13(16)12-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWGYVSUDSPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves a multi-step process:

Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a suitable aromatic precursor to introduce the cyano group.

Sulfonylation: The intermediate is then subjected to sulfonylation using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the reaction of the sulfonylated intermediate with butanoyl chloride to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The cyanophenyl and fluorophenylsulfonyl groups play a crucial role in binding to target sites, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Fluorinated Aryl Groups

- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): This compound features dual 4-fluorophenylsulfonyl groups and a dimethylphenyl substituent. Unlike the target compound, it lacks a butanamide chain, which may reduce conformational flexibility. The dimethyl group may sterically hinder interactions with biological targets compared to the cyano group in the target compound .

- N-(4-Methoxyphenyl)benzenesulfonamide (): The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing cyano group in the target compound. This substitution likely alters solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

Butanamide-Based Analogs

- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () :

A CTPS1 inhibitor with a pyrimidinyl-sulfonamide moiety and chloropyridinyl group. The butanamide chain here serves as a linker, similar to the target compound. However, the absence of a fluorophenyl group may reduce lipophilicity, affecting membrane permeability .

Piperazine-Linked Sulfonamides ()

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) incorporate piperazine and bis(4-fluorophenyl)methyl groups. These structures exhibit higher molecular weights (>500 g/mol) and complex hydrogen-bonding networks due to multiple sulfonamide and aryl groups. The target compound’s simpler structure may offer synthetic advantages (e.g., higher yields) and improved bioavailability .

Comparative Data Table

Key Research Findings and Implications

Synthetic Efficiency : Compounds with simpler structures (e.g., ’s N-(4-methoxyphenyl)benzenesulfonamide) achieved higher yields (91%) compared to piperazine-linked derivatives (65% for 6i), suggesting that the target compound’s lack of complex heterocycles may streamline synthesis .

Biological Relevance : Fluorinated aryl sulfonamides in and are associated with enzyme inhibition and proliferative disease treatment. The target compound’s 4-fluorophenylsulfonyl group may similarly enhance binding to hydrophobic enzyme pockets .

Q & A

Q. Primary techniques :

- NMR spectroscopy : 1H/13C NMR to confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for SO2 protons) and cyanophenyl moiety (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 413.1) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How does the sulfonamide moiety in this compound influence its binding affinity to biological targets, and what computational methods can validate these interactions?

The sulfonamide group acts as a hydrogen bond acceptor/donor, enabling interactions with enzymatic active sites (e.g., carbonic anhydrase or dihydropteroate synthase). Computational validation methods include:

- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding poses to identify key residues (e.g., Zn²+ coordination in metalloenzymes) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding energy (ΔG < -8 kcal/mol) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity .

Advanced: What strategies can resolve contradictory data regarding the biological activity of sulfonamide derivatives like this compound across different experimental models?

Q. Methodological approaches :

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC50 in kinase inhibition assays) to minimize variability .

- Crystallography : Resolve X-ray structures of compound-target complexes to confirm binding modes (e.g., PDB ID 6XKJ for sulfonamide-enzyme interactions) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl substitution correlates with 2–4x higher potency against Gram-positive bacteria) .

Advanced: How can structure-activity relationship (SAR) studies guide the structural modification of this compound to enhance its metabolic stability?

Q. Key SAR insights :

- Cyanophenyl substitution : Replace the cyano group with electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .

- Sulfonyl group optimization : Introduce bulky substituents (e.g., trifluoromethyl) at the para position of the fluorophenyl ring to sterically hinder enzymatic degradation .

- In vitro assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t1/2 > 60 min) and guide iterative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.